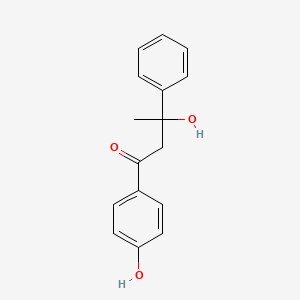

3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)-3-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(19,13-5-3-2-4-6-13)11-15(18)12-7-9-14(17)10-8-12/h2-10,17,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFNCCGLRJJRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233229 | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-87-5 | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone

Chemo-Selective Synthetic Routes

The selective synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) hinges on precise control of bond formation to avoid side reactions and ensure high yields of the desired product. This is often achieved through carefully chosen reactants, catalysts, and reaction conditions.

Advanced Aldol (B89426) Condensation Strategies for β-Hydroxy Ketone Formation

The aldol condensation is a cornerstone in the synthesis of β-hydroxy ketones. researchgate.net For a molecule with the complexity of this compound, advanced strategies such as directed and cross-aldol reactions are employed to ensure the correct coupling of the precursor molecules, namely a derivative of 4-hydroxyacetophenone and benzaldehyde.

In a cross-aldol reaction between two different carbonyl compounds, a mixture of products can arise if both reactants can form an enolate. researchgate.net To synthesize this compound, the enolate of 4-hydroxyacetophenone is reacted with benzaldehyde. Benzaldehyde is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot self-condense. weebly.com This inherent reactivity difference simplifies the product landscape.

A common strategy to ensure selectivity is the pre-formation of the enolate of 4-hydroxyacetophenone under controlled conditions before the addition of benzaldehyde. This "directed" approach minimizes self-condensation of the ketone and directs the reaction towards the desired cross-product. researchgate.netresearchgate.net The reaction typically proceeds by deprotonating the α-carbon of 4-hydroxyacetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde.

A general representation of the cross-aldol reaction is depicted below:

***Figure 1:** General scheme of the cross-aldol condensation between 4-hydroxyacetophenone and benzaldehyde.*

Base-Catalyzed Enolate Formation: Traditional aldol condensations are often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com The base facilitates the deprotonation of the α-carbon of the ketone, generating the reactive enolate. youtube.com While effective, the use of strong bases can sometimes promote a subsequent dehydration of the initial β-hydroxy ketone to form an α,β-unsaturated ketone (a chalcone (B49325) in this case). youtube.com Careful control of reaction temperature and time is necessary to isolate the desired this compound.

| Catalyst System | Reactants | Product | Observations |

| NaOH (aq) | 4-Hydroxyacetophenone, Benzaldehyde | 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Primarily yields the dehydrated chalcone product. uomustansiriyah.edu.iq |

| Solid NaOH | 4´-Chloroacetophenone, Benzaldehyde | (E)-1-(4´-chlorophenyl)-3-phenyl-2-propen-1-one | Solvent-free conditions can also promote chalcone formation. rsc.org |

Zinc Triflate-Catalyzed Synthesis: Lewis acids, such as zinc triflate (Zn(OTf)₂), can also catalyze aldol-type reactions. researchgate.net In the context of synthesizing β-hydroxy ketones, zinc triflate can be particularly useful in Mukaiyama aldol reactions, where it activates the aldehyde towards nucleophilic attack by a silyl (B83357) enol ether. researchgate.net This approach can offer milder reaction conditions and improved selectivity compared to traditional base-catalyzed methods. While direct catalysis of the cross-aldol reaction between a ketone and an aldehyde by zinc triflate is less common, its role in related transformations highlights its potential for promoting selective C-C bond formation.

Silyl Enolate-Mediated Approaches to Substituted Butanones

The Mukaiyama aldol addition offers a powerful and selective method for the synthesis of β-hydroxy ketones. wikipedia.orgorganic-chemistry.org This reaction involves the use of a silyl enol ether as a defined enolate equivalent, which reacts with a carbonyl compound in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this route, the silyl enol ether of 4-hydroxyacetophenone would first be prepared. The hydroxyl group of 4-hydroxyacetophenone would likely need to be protected, for instance as a trimethylsilyl (B98337) (TMS) ether, prior to the formation of the silyl enol ether. This protected ketone can then be converted to its silyl enol ether. The subsequent reaction with benzaldehyde, promoted by a Lewis acid like titanium tetrachloride (TiCl₄) or zinc triflate, would yield the silylated β-hydroxy ketone, which upon hydrolytic workup, would give the desired product. wikipedia.org

The key advantage of the Mukaiyama approach is the ability to generate the enolate regioselectively and to control the reaction conditions with greater precision, often leading to higher yields and cleaner reactions compared to traditional aldol condensations. clockss.org

| Reactants | Catalyst | Product | Key Features |

| Silyl enol ether of a ketone, Aldehyde | Lewis Acid (e.g., TiCl₄, Zn(OTf)₂) | β-Hydroxy ketone (after hydrolysis) | Controlled cross-aldol reaction, avoids self-condensation. wikipedia.orgorganic-chemistry.org |

| Silyl enol ether of cyclohexanone, Benzaldehyde | TiCl₄ | Mixture of threo and erythro β-hydroxyketones | Demonstrates the applicability to cyclic ketones and aromatic aldehydes. wikipedia.org |

Targeted Hydrogenation and Reduction Methodologies

An alternative and widely used strategy for the synthesis of this compound involves the initial synthesis of the corresponding α,β-unsaturated ketone, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone), followed by a selective reduction.

The precursor chalcone, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is readily synthesized via a Claisen-Schmidt condensation of 4-hydroxyacetophenone and benzaldehyde, typically under basic conditions which favor the dehydrated product. uomustansiriyah.edu.iqrsc.org

Once the chalcone is obtained, the carbon-carbon double bond can be selectively reduced to a single bond while leaving the carbonyl group intact. This is commonly achieved through catalytic hydrogenation. A variety of catalyst systems can be employed for this transformation, with palladium on carbon (Pd/C) being a frequently used and effective choice. The hydrogenation is typically carried out under an atmosphere of hydrogen gas.

A patent describes a similar process where a protected precursor, 1-(4-tert-butoxy-phenyl)-but-1-en-3-one, is hydrogenated using a palladium on aluminum oxide catalyst at elevated temperature and pressure to yield the saturated ketone. google.com This indicates that catalytic hydrogenation is a viable method for the reduction of the double bond in such systems.

***Figure 2:** Synthesis of this compound via hydrogenation of the corresponding chalcone.*

This two-step approach, involving chalcone formation followed by hydrogenation, can be a highly effective route to this compound, particularly when the direct aldol addition is difficult to control to prevent dehydration.

Selective Reduction of Carbonyl or Olefinic Groups in Advanced Intermediates

The synthesis of this compound can be approached through the selective reduction of advanced intermediates, such as α,β-unsaturated ketones (chalcones) or 1,3-diketones. The key challenge in this approach is achieving chemoselectivity, reducing one functional group in the presence of others.

A common precursor to β-hydroxy ketones is an α,β-unsaturated ketone, in this case, 1-(4-hydroxyphenyl)-3-phenyl-1-buten-3-one (a chalcone analogue). The selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) without affecting the carbonyl group is a critical step. Various yeast strains have demonstrated the ability to act as effective biocatalysts for the selective reduction of the α,β-unsaturated ketone moiety in chalcones to yield the corresponding saturated ketones (dihydrochalcones). mdpi.com For example, Yarrowia lipolytica has been used for the bioreduction of trans-4'-hydroxychalcone, yielding the dihydrochalcone (B1670589) as the sole product. mdpi.com Similarly, Rhodotorula marina and Rhodotorula rubra have shown high conversion rates for this type of transformation. mdpi.com Alternatively, metal-free chemical methods can be employed. Benzeneselenol, generated in situ, can selectively reduce the C-C double bond of chalcones under mild conditions. nih.gov

Following the saturation of the olefinic bond, the subsequent step would be the reduction of the ketone at the 3-position to a hydroxyl group. Stereoselective bioreduction of the resulting 1,3-diketone precursor can be achieved using biocatalysts like Saccharomyces cerevisiae (Baker's yeast). researchgate.net This method can provide the corresponding β-hydroxy ketone with high stereoselectivity. researchgate.net The use of NaBH4 can also be employed for the reduction of the ketone, though its reactivity and selectivity can be modified by additives to prevent the reduction of both carbonyl groups if starting from a diketone. researchgate.net A patented process for a related compound, 1-(4-hydroxyphenyl)-3-butanone, involves the condensation of 4-tert-alkoxy-benzaldehyde with acetone (B3395972) to form an unsaturated intermediate, which is then hydrogenated. google.com This hydrogenation step reduces the double bond to yield the saturated ketone. google.com

Oxidative Transformations for Hydroxyl Group Introduction

An alternative strategy for synthesizing β-hydroxy ketones involves the direct introduction of a hydroxyl group into a precursor molecule through oxidative transformations. The most common method is the α-hydroxylation of a ketone enolate. organicreactions.org This process involves converting a ketone, such as 1-(4-hydroxyphenyl)-3-phenyl-1-butanone, into its corresponding enolate by treatment with a strong base. The enolate is then reacted with an electrophilic oxygen source to install the hydroxyl group at the α-position (the 3-position in the target molecule).

A variety of oxidizing agents can be used for this transformation. organic-chemistry.org Historically, molecular oxygen (O2) was used, though this can lead to side products. organicreactions.org More modern and selective reagents have been developed. Enantiomerically pure (camphorsulfonyl)oxaziridines are effective reagents for the asymmetric oxidation of ketone enolates, allowing for the synthesis of optically active α-hydroxy ketones. organic-chemistry.org Another approach involves the oxidation of silyl enol ethers, which are derivatives of ketones. The oxidation of silyl enol ethers can be achieved with reagents like m-chloroperbenzoic acid (mCPBA) or through catalytic methods. Chiral (salen)manganese(III) complexes have been used for the catalytic, enantioselective oxidation of silyl enol ethers, providing access to α-hydroxy carbonyl compounds with high enantiomeric excess (ee). acs.org

The general scheme for this approach is outlined below:

Enolate Formation: The ketone precursor is deprotonated using a base (e.g., lithium diisopropylamide, LDA) to form a lithium enolate.

Oxidation: The enolate is quenched with an electrophilic oxygen source (e.g., an oxaziridine) to form the α-hydroxy ketone.

This method is a powerful tool for introducing the required hydroxyl group at a late stage in the synthesis. organicreactions.org

Nucleophilic Substitution Reactions for Functional Group Interconversion

Functional group interconversion (FGI) via nucleophilic substitution is a fundamental strategy in organic synthesis that can be applied to the preparation of this compound. ub.eduimperial.ac.uk This approach would typically involve synthesizing a precursor with a good leaving group at the 3-position and subsequently displacing it with a hydroxide or protected hydroxide equivalent.

For instance, a synthetic route could be designed starting from an α-haloketone, such as 3-bromo-1-(4-hydroxyphenyl)-3-phenyl-1-butanone. The bromine atom, being a good leaving group, can be displaced by a nucleophilic hydroxide source in an SN2 reaction to introduce the hydroxyl group.

Reaction Scheme: Br-CH(Ph)-CH2-CO-(p-OH-Ph) + OH- → HO-CH(Ph)-CH2-CO-(p-OH-Ph) + Br-

To avoid potential side reactions like elimination, the reaction conditions must be carefully controlled. An alternative to direct displacement with hydroxide is to use a carboxylate anion, like acetate (B1210297) (AcO-), as the nucleophile. This forms an α-acetoxy ketone intermediate, which can then be hydrolyzed under basic or acidic conditions to reveal the desired hydroxyl group. This two-step process often provides cleaner reactions and higher yields.

The conversion of alcohols into good leaving groups, such as tosylates or mesylates, is another common FGI strategy. ub.edu If a synthetic route provided an alcohol precursor with the wrong stereochemistry, it could be converted to a tosylate, which then undergoes SN2 inversion with a hydroxide source to yield the desired stereoisomer of the target molecule. vanderbilt.edu

Stereoselective Synthesis Strategies for this compound

Controlling the stereochemistry at the newly formed chiral center (C3) is a crucial aspect of synthesizing this compound. Stereoselective strategies aim to produce a single enantiomer or diastereomer in high purity.

Asymmetric Catalysis in C-C Bond Formation

The most direct and powerful method for constructing the carbon skeleton of β-hydroxy ketones is the aldol reaction. nih.govlibretexts.orgwikipedia.orgsigmaaldrich.com An asymmetric aldol reaction between a ketone enolate (or its equivalent) and an aldehyde allows for the direct formation of the C-C bond and the simultaneous creation of the chiral hydroxyl-bearing center. The synthesis of the target compound could be envisioned via a crossed aldol reaction between an enolate derived from 1-(4-hydroxyphenyl)ethanone and benzaldehyde, followed by further modifications, or more directly from precursors that already contain the butanone framework.

Chiral Catalyst Design and Application (e.g., C(1)-symmetric chiral prolinamides)

Organocatalysis has emerged as a key technology for asymmetric aldol reactions. organic-chemistry.org Chiral amino acids, particularly L-proline and its derivatives, are highly effective catalysts. libretexts.org Proline catalyzes the reaction by forming a nucleophilic enamine intermediate with the ketone donor. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. nih.gov

Prolinamide derivatives have been developed to improve upon the catalytic activity and selectivity of proline. nih.gov These catalysts, often derived from the reaction of L-proline with chiral amines or amino alcohols, offer enhanced stereocontrol through more defined transition states. nih.govresearchgate.net For example, L-prolinamides derived from α,β-hydroxyamines have shown high enantioselectivities (up to >99% ee) in direct aldol reactions. nih.gov Quantum mechanics calculations have revealed that hydrogen bonds between the catalyst's amide N-H, the terminal hydroxyl group, and the aldehyde substrate are crucial for lowering the activation energy and inducing high enantioselectivity. nih.gov

The proposed mechanism involves the formation of a six-membered cyclic transition state, where the aldehyde is held in a specific orientation by hydrogen bonds, leading to a preferential attack on one of its enantiotopic faces by the enamine.

Ligand Effects on Enantioselectivity and Diastereoselectivity

In both organocatalysis and metal-based catalysis, the structure of the chiral ligand or catalyst is paramount in determining the stereochemical outcome of the reaction. The steric and electronic properties of the ligand directly influence the geometry of the transition state, thereby controlling the enantioselectivity and diastereoselectivity.

In the context of prolinamide catalysts, modifying the amine component significantly impacts selectivity. For instance, catalysts prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol exhibit excellent enantioselectivities for a range of aldehydes. nih.gov The bulky phenyl groups on the catalyst backbone create a well-defined chiral pocket that directs the approach of the reactants.

In metal-catalyzed asymmetric reactions, such as the addition of allylic organometallics to carbonyls, the choice of the chiral ligand bound to the metal center is critical. acs.org While not a direct synthesis of the target molecule, these principles apply broadly. The diastereoselectivity of such reactions is highly dependent on the structure of the reactants and the Lewis acid catalyst employed. acs.org Similarly, in catalytic asymmetric epoxidation of ketones, the enantioselectivity can be dramatically improved by the addition of achiral additives like phosphine (B1218219) oxides, which modify the structure and reactivity of the active catalytic complex. mdpi.com This demonstrates that both the chiral ligand itself and other components in the catalytic system play a synergistic role in achieving high levels of stereocontrol.

The table below summarizes the performance of different prolinamide catalysts in a model asymmetric aldol reaction, illustrating the effect of catalyst structure on stereoselectivity.

| Catalyst | Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| L-proline | 4-Nitrobenzaldehyde | Cyclohexanone | 95:5 | 99 |

| (S)-Binam-L-prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 97:3 | 97 |

| Prolinamide 3h | Benzaldehyde | Acetone | - | 93 |

| Prolinamide 3h | Isovaleraldehyde | Acetone | - | >99 |

*Data derived from studies on prolinamides derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol. nih.govacs.org This table is illustrative of general trends in asymmetric aldol reactions.

Asymmetric Epoxidation and Dihydroxylation of Enone Intermediates (e.g., Sharpless asymmetric dihydroxylation, Shi's asymmetric epoxidation)

The synthesis of chiral β-hydroxy ketones such as this compound can be strategically approached through the asymmetric functionalization of an α,β-unsaturated ketone (enone) precursor, namely 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone derivative). Two powerful methods in asymmetric synthesis, the Sharpless asymmetric dihydroxylation and the Shi asymmetric epoxidation, provide pathways to introduce chirality at the α- and β-carbons of the enone system.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a potent method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comorganic-chemistry.org The reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine-derived ligand. chem-station.com For an enone intermediate, the AD reaction targets the carbon-carbon double bond to yield an α,β-dihydroxy ketone.

The general mechanism involves the formation of a cyclic osmate ester across the double bond of the enone, directed by the chiral ligand. Hydrolysis of this intermediate releases the chiral diol product and a reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant (commonly potassium ferricyanide) to complete the catalytic cycle. organic-chemistry.orgchem-station.com The choice of ligand, either from the (DHQ)₂PHAL or (DHQD)₂PHAL family (available in pre-packaged "AD-mix-α" and "AD-mix-β" forms), dictates which face of the alkene is hydroxylated, allowing for predictable control over the product's absolute stereochemistry. chem-station.com

While this method directly produces a dihydroxy ketone rather than the target hydroxy ketone, the resulting chiral diol is a versatile intermediate. Subsequent selective deoxygenation of the α-hydroxyl group would be required to arrive at the final this compound structure. This multi-step approach leverages the high enantioselectivity of the Sharpless AD to establish the critical stereocenter at the β-carbon.

Shi Asymmetric Epoxidation

The Shi asymmetric epoxidation offers a method for the enantioselective epoxidation of alkenes, particularly trans-disubstituted and trisubstituted olefins, using an organocatalyst. sigmaaldrich.comharvard.edu This reaction employs a fructose-derived chiral ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). harvard.edu The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone catalyst and Oxone. harvard.edu

In the context of synthesizing the target compound, the Shi epoxidation would convert the enone precursor into a chiral α,β-epoxy ketone. The stereochemical outcome is directed by the chiral catalyst, which presents the oxidizing agent to one face of the alkene. harvard.edu The resulting enantiomerically enriched epoxy ketone is a valuable intermediate. Regioselective reductive ring-opening of the epoxide at the α-carbon would then yield the desired β-hydroxy ketone. This approach establishes the chiral hydroxyl-bearing center through a different activation strategy than dihydroxylation, providing an alternative and powerful route to the target molecule.

| Method | Catalyst System | Intermediate Product | Key Feature |

| Sharpless Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (K₃Fe(CN)₆) | α,β-Dihydroxy ketone | Creates two adjacent chiral centers with high enantioselectivity. mdpi.com |

| Shi Epoxidation | Fructose-derived chiral ketone, Oxidant (Oxone) | α,β-Epoxy ketone | Metal-free organocatalytic method for creating chiral epoxides. sigmaaldrich.com |

Control of Stereochemistry in Multi-Step Synthetic Sequences

Achieving stereochemical control in a multi-step synthesis of a molecule with a specific chiral center, such as this compound, is a fundamental challenge in organic chemistry. The strategy relies on introducing asymmetry in a controlled manner and preserving it through subsequent transformations. This can be accomplished through various approaches, including chiral pool synthesis, use of chiral auxiliaries, or asymmetric catalysis.

A key concept in controlling stereochemistry in molecules containing both hydroxyl and carbonyl groups is hydroxyl-directed reduction . Although the target molecule is a hydroxy ketone, the principles of diastereoselective reductions of β-hydroxy ketones to 1,3-diols illustrate how an existing stereocenter can dictate the formation of a new one. In these reactions, the substrate's existing hydroxyl group is used to control the facial selectivity of a hydride reduction at the nearby ketone.

For instance, the Narasaka-Prasad reduction involves the chelation of a β-hydroxy ketone with a bidentate Lewis acid, such as a dialkylboron alkoxide. This forms a rigid six-membered cyclic intermediate. youtube.com The conformation of this ring is dictated by minimizing steric interactions, placing bulky substituents in pseudo-equatorial positions. The external hydride reducing agent (e.g., sodium borohydride) then attacks the activated carbonyl group from the less sterically hindered face, leading to a high diastereoselectivity for the syn-1,3-diol. youtube.com Conversely, other methods can be employed to achieve the anti-1,3-diol.

While the goal here is not to produce a diol, this principle of intramolecular control is central to multi-step synthesis. If the hydroxyl group of this compound were to be introduced early in the synthesis via an asymmetric reaction (like those mentioned in 2.2.2), its stereochemistry would be set. Any subsequent reactions at adjacent centers would need to be designed to avoid disturbing this center or could even be directed by it to control the formation of other stereocenters, a concept critical in the synthesis of complex polyketide natural products. youtube.com Therefore, the sequence of bond formations and functional group manipulations is paramount for achieving the desired stereochemical outcome in the final product.

Biocatalytic and Chemoenzymatic Approaches to Hydroxy Ketones

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild conditions.

Microbial Transformation Utilizing Whole-Cell Biocatalysts (e.g., baker's yeast)

Whole-cell biocatalysts, such as bacteria, fungi, and yeasts, provide a robust and cost-effective method for chemical transformations, as they contain a wide array of enzymes and handle cofactor regeneration internally. Baker's yeast (Saccharomyces cerevisiae) is a widely used microorganism for the asymmetric reduction of ketones and other carbonyl compounds. wikipedia.org

In the context of synthesizing hydroxy ketones from chalcone-like precursors, microorganisms primarily catalyze the reduction of the α,β-unsaturated double bond to yield a saturated ketone (a dihydrochalcone). researchgate.netfao.org This reaction is often highly efficient. Studies have shown that various industrial strains of S. cerevisiae can hydrogenate the vinylic system of chalcones with conversion rates ranging from 47% to 99% in short reaction times. researchgate.net In some cases, further reduction of the ketone carbonyl group can occur, leading to the corresponding alcohol. fao.org

The selectivity and efficiency of these transformations are highly dependent on the specific microbial strain and the substitution pattern of the chalcone substrate. Non-conventional yeasts like Yarrowia lipolytica and Rhodotorula species have also demonstrated high efficiency in reducing the double bond of chalcones. fao.org Microbial transformation represents a powerful tool for generating derivatives of a parent compound, which can then be isolated or used as intermediates in chemoenzymatic pathways. researchgate.netmdpi.com

| Organism | Substrate Type | Primary Transformation | Reference |

| Saccharomyces cerevisiae | Chalcones | C=C double bond reduction | researchgate.net |

| Yarrowia lipolytica | 2'-Hydroxychalcone | C=C double bond reduction | fao.org |

| Fusarium culmorum | Dihydrochalcone | C=O carbonyl reduction (R-selective) | fao.org |

| Rhodotorula rubra | Dihydrochalcone | C=O carbonyl reduction (S-selective) | fao.org |

Enzymatic Reductions for Enantioselective Synthesis (e.g., ene reductases, alcohol dehydrogenases)

For greater precision and to avoid potential side reactions associated with whole-cell systems, isolated enzymes are often employed. Ene reductases and alcohol dehydrogenases are two classes of enzymes particularly relevant to the synthesis of chiral hydroxy ketones.

Ene Reductases

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. nih.gov These enzymes are NAD(P)H-dependent and exhibit broad substrate scope. nih.gov For a chalcone precursor, an ene-reductase would catalyze the asymmetric reduction of the C=C bond to produce a saturated ketone with a new chiral center at the β-position, if the substrate is appropriately substituted. This transformation is highly valuable for producing enantiopure building blocks. nih.gov The stereochemical outcome can be controlled by selecting specific ene-reductase homologues, which may exhibit opposite enantiopreferences. nih.gov

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) catalyze the reversible, NAD(P)H-dependent reduction of ketones to secondary alcohols. researchgate.net They are widely used in organic synthesis for their ability to produce chiral alcohols with high enantiomeric excess from prochiral ketones. nih.govresearchgate.net ADHs can be either (R)-selective or (S)-selective, allowing for access to either enantiomer of the alcohol product. researchgate.netnih.gov

In a chemoenzymatic route to this compound, an ADH could be used in a key step. For example, a precursor molecule, 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione, could be subjected to a highly regioselective and enantioselective ADH-catalyzed reduction of one of the two ketone functionalities to furnish the desired chiral hydroxy ketone. The broad substrate acceptance of many ADHs for various ketones and ketoesters makes them powerful tools for industrial fine chemical production. nih.govnih.gov

Biosynthetic Pathway Elucidation for Analogous Structures and Potential Biomimetic Synthesis

Understanding the natural biosynthetic pathways of structurally related compounds can provide a blueprint for developing novel biomimetic or chemoenzymatic syntheses. A close structural analog to the target compound is raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], the primary aroma compound in raspberries.

The biosynthetic pathway of raspberry ketone in plants, such as Rubus idaeus, has been extensively studied. acs.orgnih.gov It begins with the amino acid L-tyrosine or phenylalanine. acs.orgoup.com The key steps involve:

Conversion of L-tyrosine to p-coumaric acid.

Activation of p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA, by a 4-coumarate:CoA ligase (4CL). acs.org

A condensation reaction where benzalacetone synthase (BAS) catalyzes the addition of one molecule of malonyl-CoA to p-coumaroyl-CoA to form 4-(4-hydroxyphenyl)but-3-en-2-one (benzalacetone). nih.govresearchgate.net

The final step is the reduction of the carbon-carbon double bond of benzalacetone, catalyzed by an NADPH-dependent benzalacetone reductase (BAR) or raspberry ketone/zingerone synthase (RZS1), to yield raspberry ketone. researchgate.net

This natural pathway provides a clear model for a potential biomimetic synthesis of this compound. A synthetic strategy could involve the chemical synthesis of an α,β-unsaturated precursor, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. This enone could then be subjected to an enzymatic reduction step that mimics the final step of the raspberry ketone pathway. Instead of reducing the C=C bond, one could envision using an engineered oxidoreductase or a hydroxylase to introduce the hydroxyl group at the C3 position, inspired by the precise enzymatic modifications seen in nature. Alternatively, a diketone precursor could be created and then reduced using a reductase enzyme selected for its specific stereo- and regioselectivity, mirroring the high specificity of biosynthetic enzymes. nih.gov

Mechanistic Investigations of Formation and Transformation of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone

Elucidation of Reaction Mechanisms (e.g., Aldol (B89426) condensation mechanism, SN2' reaction pathways)

The primary mechanism for the formation of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) is the crossed aldol condensation. wikipedia.org This reaction involves the carbon-carbon bond formation between two different carbonyl compounds, in this case, 4-hydroxyacetophenone and acetophenone (B1666503). libretexts.org The reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Aldol Condensation: In a basic medium, the reaction initiates with the deprotonation of the α-carbon of one ketone (e.g., acetophenone) by a base, such as a hydroxide (B78521) ion, to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ketone molecule (4-hydroxyacetophenone). iitk.ac.in This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. iitk.ac.in Subsequent protonation of this intermediate by a protic solvent (like water) yields the final β-hydroxy ketone product, this compound. libretexts.orgyoutube.com

Step 1: Enolate Formation: An α-hydrogen from acetophenone is abstracted by a base to form a nucleophilic enolate ion.

Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-hydroxyacetophenone.

Step 3: Protonation: The resulting alkoxide intermediate is protonated to form the aldol product.

Acid-Catalyzed Aldol Condensation: Under acidic conditions, the mechanism proceeds through an enol intermediate. wikipedia.org First, the carbonyl oxygen of acetophenone is protonated by the acid catalyst, increasing the acidity of the α-hydrogens. Tautomerization then leads to the formation of an enol. wikipedia.org Simultaneously, the other carbonyl compound (4-hydroxyacetophenone) is activated by protonation. The electron-rich α-carbon of the enol attacks the protonated carbonyl carbon, forming the C-C bond. wikipedia.org A final deprotonation step regenerates the acid catalyst and yields the aldol product. libretexts.org

Transformations of the title compound can occur via pathways such as dehydration. The β-hydroxy ketone can undergo a subsequent elimination of water, particularly with heating, to form an α,β-unsaturated ketone. This dehydration is a condensation reaction and is often driven by the stability gained from the resulting conjugated system. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Studies of Reaction Progress

While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented, studies on analogous aldol condensations provide valuable insights into the reaction's progress. For instance, investigations into the formation of 4-hydroxy-2-butanone (B42824) from formaldehyde (B43269) and acetone (B3395972) have been conducted. researchgate.net

Kinetic studies typically reveal the reaction to be first-order with respect to the concentrations of the carbonyl compounds and the catalyst. researchgate.net The effect of temperature on the reaction rate is a critical aspect of these studies. The Arrhenius equation is used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur.

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be determined from temperature-dependent kinetic studies. These values help in understanding the nature of the transition state and the spontaneity of the reaction. For example, a study on the formation of 4-hydroxy-2-butanone under supercritical conditions determined the activation energy for its formation to be 97.5 ± 3.5 kJ/mol and for its subsequent dehydration to be 120.6 ± 5.8 kJ/mol. researchgate.net

Table 1: Activation Energies for Formation and Dehydration of 4-Hydroxy-2-butanone (Data from a study on an analogous compound) researchgate.net

| Reaction Step | Activation Energy (Ea) [kJ/mol] |

| Formation | 97.5 ± 3.5 |

| Dehydration | 120.6 ± 5.8 |

A theoretical investigation of the gas-phase reaction of a similar hydroxy ketone, 3-hydroxy-2-butanone, with OH radicals calculated rate coefficients over a temperature range of 250–450 K. scispace.com Such studies are crucial for understanding the atmospheric chemistry and lifetime of these compounds. scispace.comresearchgate.net

Table 2: Calculated Energy Barriers for the Reaction of 3-hydroxy-2-butanone with OH Radicals (Data from a theoretical study on an analogous compound) scispace.com

| Reaction Channel | Method | Energy Barrier (kcal/mol) |

| H-abstraction from α-C-H | CCSD(T) | -1.09 |

| H-abstraction from CH3 (keto) | CCSD(T) | 4.49 |

| H-abstraction from OH | CCSD(T) | 4.73 |

| H-abstraction from CH (hydroxyl) | CCSD(T) | 3.03 |

Role of Catalysts and Reagents in Directing Reaction Pathways

Catalysts are essential in the synthesis of this compound, as they accelerate the reaction rate without being consumed. The choice of catalyst—acid or base—is fundamental to directing the aldol reaction pathway. wikipedia.orgyoutube.com

Base Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. iitk.ac.ingoogle.com They function by generating the nucleophilic enolate, which is the key intermediate in the base-catalyzed mechanism. wikipedia.org The concentration and strength of the base can influence the reaction rate and selectivity, particularly in crossed aldol reactions where multiple products are possible. wikipedia.org

Acid Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids can be employed. They activate the carbonyl group by protonation, making it more electrophilic and susceptible to attack by the weakly nucleophilic enol. wikipedia.org

Other Catalytic Systems: In related syntheses, other catalysts have been explored. For instance, a process for preparing 1-(4-hydroxyphenyl)-butan-3-one, a structurally similar compound, utilizes zinc oxide and palladium on activated carbon for a condensation-hydrogenation sequence. google.com Another method employs a nickel catalyst for hydrogenation. google.com The use of specific catalysts can help control selectivity and prevent side reactions, such as the self-condensation of each ketone. wikipedia.org

Reagents also play a crucial role. The choice of carbonyl compounds (4-hydroxyacetophenone and acetophenone) defines the structure of the final product. The solvent can also influence the reaction by affecting the solubility of reactants and the stability of intermediates.

Intramolecular Interactions and Their Influence on Reactivity and Selectivity (e.g., internal hydrogen bonding with π-systems)

The structure of this compound features hydroxyl and carbonyl groups that can participate in intramolecular interactions, most notably hydrogen bonding. nih.gov The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the π-electron systems of the phenyl rings can act as acceptors. nih.gov

An intramolecular hydrogen bond can form between the phenolic -OH group and the carbonyl oxygen. This interaction can create a quasi-six-membered ring, which can influence the molecule's conformation and reactivity. researchgate.net Such hydrogen bonding is known to increase the acidity of α-hydrogens in compounds like o-hydroxyacetophenone, facilitating enolate formation even with weaker bases. nih.gov This phenomenon, known as resonance-assisted hydrogen bonding (RAHB), enhances electron delocalization and stabilizes the structure. nih.gov

Furthermore, OH-π interactions are possible, where the hydrogen of a hydroxyl group interacts with the electron cloud of an aromatic ring. rsc.org In the context of this compound, the tertiary hydroxyl group could potentially form an OH-π bond with either of the phenyl rings.

These intramolecular forces have a significant impact:

Reactivity: By pre-organizing the molecule into a specific conformation, hydrogen bonding can lower the activation energy for subsequent reactions. The enhanced acidity of α-protons due to hydrogen bonding can increase the rate of enolization or enolate formation. nih.gov

Selectivity: In stereoselective synthesis, intramolecular interactions are critical for controlling the formation of specific stereoisomers. Hydrogen bonding can lock the transition state into a preferred geometry, leading to higher diastereoselectivity or enantioselectivity in chiral syntheses. nih.gov

Exploration of Reaction Intermediates and Transition States

The formation of this compound proceeds through several transient species, including reaction intermediates and transition states.

Reaction Intermediates:

Enol/Enolate: As discussed, the key intermediates in aldol reactions are enols (in acid catalysis) and enolates (in base catalysis). libretexts.org These species are the active nucleophiles that initiate the carbon-carbon bond formation. Their stability and concentration directly affect the reaction rate.

Tetrahedral Intermediate: The nucleophilic attack of the enolate/enol on the carbonyl carbon results in a tetrahedral alkoxide intermediate. iitk.ac.in This species is short-lived and is quickly protonated to yield the final product.

Transition States: The transition state is the highest energy point along the reaction coordinate. For the aldol reaction, the key transition state occurs during the nucleophilic attack of the enolate on the carbonyl group. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction, especially when new chiral centers are formed.

The Zimmermann-Traxler model is often invoked to explain the stereoselectivity of aldol reactions. It proposes a six-membered, chair-like transition state involving the metal cation of the enolate, the enolate itself, and the aldehyde/ketone. wikipedia.org While the specific compound is achiral at the β-carbon due to the presence of two phenyl groups, understanding such models is vital for designing stereoselective syntheses of related chiral β-hydroxy ketones. The arrangement of substituents (equatorial vs. axial) in this transition state minimizes steric hindrance and dictates the stereochemistry of the product. Computational chemistry is a powerful tool for modeling these transition states and calculating their relative energies to predict reaction outcomes. scispace.com

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results. Detailed information required for a thorough structural elucidation and characterization as per the requested outline is not available in the public domain.

The inquiry focused on several key analytical techniques, including:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectra for this specific compound could be located. This data is essential for the definitive assignment of the molecular structure and for determining the connectivity of atoms.

Stereochemical Assignment: Information regarding NMR anisotropy effects or specific coupling constants that would allow for the assignment of the compound's stereochemistry was not found.

Mass Spectrometry (MS): Searches for high-resolution mass spectrometry (HRMS) data to confirm the exact mass and molecular formula, as well as tandem mass spectrometry (MS/MS) data to analyze fragmentation patterns for structural confirmation, were unsuccessful.

Infrared (IR) Spectroscopy: No specific IR spectra detailing the characteristic absorption bands for the functional groups present in this compound could be retrieved.

While data exists for structurally related but distinct compounds, this information cannot be extrapolated to accurately describe the specific spectroscopic properties of this compound. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as requested is not possible at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Hypothetical Crystallographic Data Table:

The following table represents the type of data that would be generated from an X-ray crystallographic analysis. The values presented are hypothetical and serve as an illustrative example.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.987 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 1132.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.254 |

Hyphenated Analytical Techniques for Purity and Impurity Profiling (e.g., LC-MS)

To ensure the purity of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) and to identify any potential impurities, hyphenated analytical techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose, combining the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov

This technique is crucial for developing robust manufacturing processes and ensuring the quality and consistency of the final product. pageplace.de By employing LC-MS, a detailed impurity profile can be established, which is a critical aspect of regulatory submissions for pharmaceutical compounds. The method can be optimized to detect and quantify impurities that may arise from the synthetic route, degradation, or storage. nih.gov

Typical Impurities Investigated by LC-MS:

A thorough analysis would aim to identify and quantify impurities such as:

Starting materials and reagents

By-products of the reaction

Degradation products

Isomeric impurities

Illustrative LC-MS Method Parameters:

The table below outlines typical parameters for an LC-MS method that could be developed for the analysis of this compound.

| Parameter | Example Condition |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Range (m/z) | 50 - 500 |

| Capillary Voltage | 3500 V |

| Cone Voltage | 30 V |

Computational Chemistry and Theoretical Modeling of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy conformation, also known as the equilibrium geometry. This is achieved by calculating the forces on each atom and iteratively minimizing them until a stable structure is reached.

For a compound like 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777), a common approach involves using a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), combined with a basis set like 6-311++G(d,p). The B3LYP functional is widely used for its accuracy in describing organic molecules. mdpi.com The basis set defines the set of mathematical functions used to build the molecular orbitals. A successful optimization is confirmed when vibrational frequency analysis yields no imaginary frequencies, ensuring the identified structure is a true energy minimum. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for an Optimized Structure This table illustrates the type of data obtained from a DFT geometry optimization. Specific values for the target compound are not available in published literature.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | [Value in Å] |

| Bond Length | C-OH | [Value in Å] |

| Bond Angle | C-C-C (backbone) | [Value in °] |

| Dihedral Angle | HO-C-C=O | [Value in °] |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons, representing nucleophilic potential, while the LUMO is the most likely to accept electrons, indicating electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates that the molecule is more reactive. These energy values are direct outputs of DFT calculations performed on the optimized geometry. For similar compounds, HOMO-LUMO gaps have been calculated to be in the range of 3.7 to 7.8 eV, depending on the specific structure and solvent environment. acs.org

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters This table shows the parameters derived from FMO analysis. Specific values for the target compound are not available in published literature.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Calculated Value] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Calculated Value] |

| Energy Gap (ΔE) | ELUMO - EHOMO | [Calculated Value] |

Conceptual DFT provides a framework for quantifying global and local reactivity through various indices derived from the electron density. These descriptors help predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

Local reactivity is often analyzed using Fukui functions or by examining the molecular electrostatic potential (MEP). An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be primary nucleophilic sites.

Table 3: Global Reactivity Descriptors from CDFT This table illustrates the global reactivity indices calculated using CDFT. Specific values for the target compound are not available in published literature.

| Reactivity Index | Formula | Interpretation | Calculated Value |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power | [Value in eV] |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | [Value in eV] |

| Electrophilicity (ω) | χ²/2η | Global electrophilic nature | [Value in eV] |

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR isotropic shielding constants within the DFT framework.

The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_TMS - σ_calc. A strong correlation between the calculated and experimentally measured NMR spectra confirms that the computed geometry accurately represents the molecule's structure in solution.

Table 4: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This table illustrates how calculated NMR data would be used for validation. Specific calculated values for the target compound are not available in published literature.

| Proton Site | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H (Phenyl group) | [Calculated Value] | [Experimental Value] |

| Aromatic-H (Hydroxyphenyl group) | [Calculated Value] | [Experimental Value] |

| CH-OH | [Calculated Value] | [Experimental Value] |

| CH₂ | [Calculated Value] | [Experimental Value] |

| OH | [Calculated Value] | [Experimental Value] |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic structure, molecular modeling techniques explore the dynamic and conformational behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This compound possesses several rotatable single bonds in its backbone, which means it can exist in multiple conformations of varying energies.

A potential energy surface (PES) scan is a computational technique used to explore these conformations. It involves systematically rotating one or more dihedral angles and calculating the energy at each step. acs.org This process maps out the energy landscape, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. acs.org For a structurally related molecule, raspberry ketone, a scan of a key dihedral angle revealed three distinct low-energy conformers. acs.org A similar analysis for this compound would be essential to identify its most stable three-dimensional shape, which governs its interactions and properties.

Table 5: Example of Conformational Analysis Results This table illustrates the expected output from a potential energy surface scan. Specific values for the target compound are not available in published literature.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | [Calculated Value] | 0.00 | Most Stable |

| 2 | [Calculated Value] | [Calculated Value] | Less Stable |

| 3 | [Calculated Value] | [Calculated Value] | Less Stable |

Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the computational chemistry and theoretical modeling of the compound This compound .

Therefore, it is not possible to generate a scientifically accurate article on the following requested topics for this specific molecule:

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Detailed computational studies, such as X-ray crystallography for molecular packing analysis, molecular dynamics simulations, or quantum chemical calculations for reaction pathway prediction, appear to have not been published for this compound in the public domain.

To provide the requested in-depth and data-rich article, specific research dedicated to this compound would be required. General principles of computational chemistry can be described, but applying them to this particular compound without specific studies would result in speculation rather than factual reporting.

Below is the table of compound names that would have been included in the article as requested.

Chemical Transformations and Reactivity Profiles of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone

Investigations into Selective Oxidation Reactions of the Hydroxyl Group and Ketone Moiety

The presence of both a secondary hydroxyl group and a ketone moiety allows for selective oxidation reactions. The secondary alcohol can be oxidized to a ketone, yielding a 1,3-diketone. Conversely, the ketone can undergo oxidative cleavage.

Selective oxidation of the hydroxyl group without affecting the rest of the molecule can be achieved using mild oxidizing agents. Reagents like chromium-based compounds (e.g., PCC) or methods like Swern or Dess-Martin oxidation are commonly employed for this transformation. The expected product would be 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione.

More aggressive oxidizing agents, such as potassium permanganate (B83412) or nitric acid under harsh conditions, could lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For instance, Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would selectively oxidize the ketone to an ester. Given the two different aryl groups, the reaction would likely exhibit regioselectivity based on the migratory aptitude of the phenyl versus the 4-hydroxyphenyl group.

| Oxidizing Agent | Target Functional Group | Expected Product |

| Pyridinium chlorochromate (PCC) | Secondary Hydroxyl | 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione |

| Swern Oxidation (DMSO, oxalyl chloride) | Secondary Hydroxyl | 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione |

| Dess-Martin periodinane | Secondary Hydroxyl | 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Ketone Moiety | Ester via Baeyer-Villiger oxidation |

| Potassium permanganate (hot, conc.) | C-C bond cleavage | Carboxylic acids (e.g., benzoic acid, 4-hydroxybenzoic acid) |

Studies on Reductive Pathways of the Carbonyl Functionalityelectronicsandbooks.comyoutube.com

The reduction of the carbonyl group in β-hydroxy ketones like 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) is a well-studied transformation that leads to the formation of 1,3-diols. oup.com The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for diastereoselective synthesis of either syn- or anti-1,3-diols. youtube.com

Chelation-Controlled Reduction (syn-diols): Reagents that can form a chelate with the existing hydroxyl group and the ketone will preferentially deliver a hydride from the less sterically hindered face. This approach, often called the Narasaka-Prasad reduction, typically uses borohydride (B1222165) reagents in the presence of a chelating agent like diethylmethoxyborane, leading to the formation of the syn-diol. youtube.com

Non-Chelation-Controlled Reduction (anti-diols): To achieve the anti-diol, intramolecular hydride delivery from a bulky reagent is often employed. The Evans-Saksena reduction, which uses tetramethylammonium (B1211777) triacetoxyborohydride, is a classic example. youtube.com This method proceeds through a chair-like transition state where the substituents are positioned equatorially to minimize steric hindrance, leading to the anti product. youtube.com Another method for achieving anti-1,3-diols is the use of samarium diiodide (SmI₂), which operates through a sequential one-electron transfer mechanism. acs.org

| Reducing System | Stereochemical Outcome | Key Feature |

| NaBH₄ / (EtO)₃B | syn-1,3-diol | Chelation control (Narasaka-Prasad type) |

| Zn(BH₄)₂ | syn-1,3-diol | Chelation via intermediate zinc chelate |

| Me₄NBH(OAc)₃ | anti-1,3-diol | Intramolecular hydride delivery (Evans-Saksena type) youtube.com |

| SmI₂ | anti-1,3-diol | Sequential one-electron transfer mechanism acs.org |

| NaBH₄ / Albumin | anti-1,3-diol | Protein-directed stereoselective reduction rsc.org |

Acid- and Base-Catalyzed Transformationswikipedia.org

Under either acidic or basic conditions, β-hydroxy ketones are susceptible to two primary competing reactions: dehydration (elimination) and a retro-aldol reaction (fragmentation). wikipedia.orgucla.edu

Acid-Catalyzed Dehydration: In the presence of an acid, the β-hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a carbocation intermediate, which is stabilized by the adjacent phenyl group. Deprotonation of an α-hydrogen then yields an α,β-unsaturated ketone. For this compound, this would result in the formation of 1-(4-hydroxyphenyl)-3-phenyl-2-buten-1-one. chegg.comaskfilo.com

Base-Catalyzed Transformations:

Dehydration: Under basic conditions, particularly with heating, an enolate is formed by deprotonation of the α-carbon. The hydroxyl group can then be eliminated to form the same α,β-unsaturated ketone.

Retro-Aldol Reaction: The retro-aldol reaction is the reverse of the aldol (B89426) addition and involves the cleavage of the C2-C3 bond. jove.com A base removes the proton from the hydroxyl group, forming an alkoxide. This intermediate then undergoes C-C bond cleavage to yield an enolate of acetophenone (B1666503) and 4-hydroxybenzaldehyde. ucla.edujove.com This reaction is often favored when the resulting carbonyl fragments are relatively stable. masterorganicchemistry.com Milder, copper-catalyzed retro-aldol conditions have also been developed. rsc.org

| Condition | Reaction Pathway | Product(s) |

| Acid (e.g., H₂SO₄), Heat | Dehydration (Elimination) | 1-(4-hydroxyphenyl)-3-phenyl-2-buten-1-one |

| Base (e.g., NaOH), Heat | Dehydration (Elimination) | 1-(4-hydroxyphenyl)-3-phenyl-2-buten-1-one |

| Base (e.g., NaOH), RT | Retro-Aldol Reaction | Acetophenone and 4-Hydroxybenzaldehyde |

Derivatization Strategies for Enhancing Stability or Introducing New Functionalities

Derivatization of the hydroxyl and ketone functionalities can be used to enhance the compound's stability, modify its properties, or serve as a protecting group strategy during multi-step syntheses. libretexts.org

Hydroxyl Group Derivatization: The secondary alcohol can be readily converted into various derivatives.

Ethers: Formation of silyl (B83357) ethers (e.g., using TMSCl or TBDMSCl) is a common strategy to protect the alcohol group, particularly due to their stability and ease of removal with fluoride (B91410) sources. libretexts.orgharvard.edu

Esters: Esterification with acyl chlorides or anhydrides can introduce new functionalities and is another effective protection method.

Ketone Group Derivatization: The ketone can be protected to prevent its reaction with nucleophiles.

Acetals/Ketals: Reaction with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions forms a cyclic acetal (B89532) (ketal), which is stable to basic and nucleophilic reagents but can be easily removed by aqueous acid. libretexts.org

Phenolic Hydroxyl Derivatization: The phenolic hydroxyl group on the 4-hydroxyphenyl ring is also a site for derivatization, such as conversion to an ether or ester, which can influence the electronic properties of the aromatic ring.

| Functional Group | Reagent(s) | Derivative Formed | Purpose |

| Secondary Hydroxyl | TBDMSCl, Imidazole | tert-Butyldimethylsilyl (TBDMS) Ether | Protection, Increased Stability harvard.edu |

| Secondary Hydroxyl | Acetic Anhydride, Pyridine (B92270) | Acetate (B1210297) Ester | Protection, Functionalization |

| Ketone | Ethylene Glycol, p-TsOH | Cyclic Ketal | Protection against nucleophiles/bases libretexts.org |

| Phenolic Hydroxyl | Methyl Iodide, K₂CO₃ | Methyl Ether | Protection, Altered Reactivity |

Regioselectivity and Chemoselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity crucial considerations in its transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

Reduction: A significant challenge is the selective reduction of the ketone in the presence of the two aromatic rings. While standard hydride reagents like NaBH₄ will selectively reduce the ketone, more powerful reducing agents (e.g., catalytic hydrogenation at high pressure) could also reduce the aromatic rings. Chemoselective reduction of α,β-unsaturated ketones in the presence of other reducible groups is a well-established field. acs.org

Oxidation: Selective oxidation of the secondary alcohol without affecting the electron-rich 4-hydroxyphenyl ring requires mild and specific reagents, as discussed in section 6.1.

Regioselectivity: This concerns the specific site of reaction when a functional group has multiple reactive positions.

Electrophilic Aromatic Substitution: The molecule has two different aromatic rings. The 4-hydroxyphenyl ring is strongly activated by the hydroxyl group, which is an ortho, para-director. youtube.comlibretexts.org The ketone acts as a deactivating group, making this ring highly susceptible to electrophilic attack at the positions ortho to the hydroxyl group. The second phenyl ring is unsubstituted and therefore less reactive. Consequently, electrophilic substitution reactions (e.g., nitration, halogenation) are expected to occur regioselectively on the activated 4-hydroxyphenyl ring. nih.govulster.ac.uk

Enolate Formation: In base-catalyzed reactions, deprotonation can occur at either the C2 or C4 position. Deprotonation at C2 is more likely due to the acidity of the α-hydrogens adjacent to the carbonyl group, leading to the formation of a specific enolate for subsequent reactions like alkylation or aldol additions.

Exploration of Biological Activity Pathways of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone in Vitro Studies

In Vitro Mechanistic Studies on Molecular Targets and Pathways

In vitro research provides a foundational understanding of a compound's biological effects at the molecular level. For 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777), insights are primarily extrapolated from studies on analogous structures that share key functional groups, such as the hydroxyphenyl ketone core.

Research into compounds structurally related to this compound suggests potential interactions with various enzymes and receptors. The presence of the 4-hydroxyphenyl ketone moiety is a common feature in many biologically active molecules.

Enzyme Inhibition: Analogous 4-hydroxyphenyl ketones have demonstrated inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.gov For instance, 1-(4-hydroxy-phenyl)-nonan-1-one was identified as a potent inhibitor of 17β-HSD3, which is involved in testosterone (B1683101) synthesis. nih.gov Another close analogue, 4-(p-hydroxyphenyl)-2-butanone (also known as Raspberry Ketone), acts as a substrate for tyrosinase and can stimulate its enzymatic reactions, suggesting a role in melanogenesis pathways. documentsdelivered.com Chalcones, which are α,β-unsaturated ketones with a similar 1,3-diaryl structure, have shown a wide range of enzyme modulation, including potential anticancer activity through the inhibition of various kinases. researchgate.netmdpi.com

Receptor Antagonism: In the realm of receptor modulation, analogues like the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class have been identified as potent and selective kappa-opioid receptor antagonists. nih.gov While structurally more complex, these compounds share the critical hydroxyphenyl group, which is often key to receptor interaction. Other chalcone (B49325) analogues have been investigated for their anxiolytic effects, potentially mediated through interactions with serotonergic receptors such as 5-HT2A and 5-HT3A. nih.govuece.br

These findings suggest that this compound could plausibly interact with steroidogenic enzymes, tyrosinase, or various G-protein coupled receptors, although direct experimental evidence is required for confirmation.

The specific binding interactions of a ligand with its target protein are dictated by its three-dimensional structure and chemical properties. The this compound molecule possesses several key features that could govern its binding: a hydroxyl group capable of forming hydrogen bonds, and two phenyl rings that can engage in hydrophobic and π-π stacking interactions.

Studies on analogous compounds binding to various protein targets provide a model for these potential interactions:

Hydrogen Bonding: The hydroxyl groups are critical for anchoring ligands within an active site. For example, in the inhibition of tyrosinase by (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the hydroxyphenyl moiety is predicted to bind deep within the active site, with the hydroxy group oriented toward the catalytic copper ions. researchgate.net

Hydrophobic and π-Stacking Interactions: The phenyl rings are crucial for establishing strong binding. In studies of inhibitors targeting 4-Hydroxyphenyl Pyruvate Dioxygenase (4-HPPD), the phenyl moiety of the inhibitors forms significant π–π stacking interactions with histidine and phenylalanine residues in the binding pocket. nih.gov Similarly, docking studies of chalcone derivatives show that the aromatic rings are involved in extensive hydrophobic and π-alkyl interactions with protein residues. researchgate.net

These examples from analogous compounds suggest that this compound likely utilizes a combination of hydrogen bonding via its two hydroxyl groups and hydrophobic/π-stacking interactions through its phenyl rings to bind to molecular targets.

In Vitro Modulation of Biochemical Pathways (e.g., reduction/oxidation pathways)

The modulation of biochemical pathways by a compound can lead to significant physiological effects. Based on studies of its analogues, this compound may influence pathways related to melanogenesis and cellular redox balance.

A study on 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, which bears a hydroxyphenyl group, found it to be a very good substrate for mushroom tyrosinase and showed significant cytotoxicity against melanoma cells. nih.gov Similarly, 4-(p-hydroxyphenyl)-2-butanone was found to be oxidized by tyrosinase and to stimulate tyrosine-tyrosinase reactions. documentsdelivered.com However, its depigmenting effect was attributed more to selective cytotoxicity towards pigmented cells rather than direct inhibition of melanin (B1238610) production. documentsdelivered.com

Flavonoids, a class of compounds that includes chalcones (biosynthetic precursors to flavones), are well-known for their antioxidant properties, which are linked to their ability to modulate cellular redox states. mdpi.com The phenolic hydroxyl group is a key pharmacophore for this activity. This suggests that this compound, with its phenolic structure, could potentially participate in oxidation-reduction pathways, although this requires experimental verification.

Computational Approaches to Molecular Interactions with Biomolecules

In silico methods, such as molecular docking and dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. These approaches offer a molecular-level view that complements in vitro experimental data.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function, often expressed as binding energy in kcal/mol. nih.gov Numerous docking studies on compounds analogous to this compound have been performed to rationalize their biological activity.

For example, docking simulations of chalcone derivatives against cancer-related proteins have identified key interactions and binding affinities. researchgate.net Similarly, studies on benzophenones targeting the P-glycoprotein (P-gp) transporter used docking to show favorable binding to the ATP-binding site, suggesting a mechanism for P-gp inhibition. japsonline.com These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in achieving high binding affinity. nih.govjapsonline.commdpi.com

The table below summarizes findings from molecular docking studies on various analogous compounds, illustrating the types of interactions and binding energies observed. This data provides a predictive framework for how this compound might interact with similar biological targets.

| Analogous Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Chalcone Derivative | Serotonin 5-HT2A Receptor | -8.7 | Not Specified | nih.gov |

| Chalcone Derivative | Serotonin 5-HT3A Receptor | -9.1 | Not Specified | nih.gov |

| Guttiferone K (Benzophenone) | P-glycoprotein (NBD1) | -6.87 | Not Specified | japsonline.com |

| Oblongifolin C (Benzophenone) | P-glycoprotein (NBD1) | -6.79 | Not Specified | japsonline.com |

| Chalcone Derivative | Dihydrofolate reductase (DHFR) | -7.07 | Not Specified | nih.gov |

| 4-HPPD Inhibitor (c5) | 4-HPPD | -8.1 | His226, His308, Phe336, Phe364 | nih.gov |

| RA-OA | PI3K | -9.10 | Not Specified | researchgate.net |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations can assess the stability of the binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy. unibas.chpurdue.edu

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): This parameter assesses the flexibility of individual amino acid residues. Higher RMSF values indicate more flexible regions, such as loops, which can be important for ligand entry and binding. researchgate.net

Although no specific MD simulation studies for this compound have been reported, this computational technique is essential for validating docking predictions and understanding the dynamic nature of its interaction with potential biological targets. researchgate.netnih.gov By simulating the complex in a solvated environment, MD provides crucial insights into the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. unibas.ch

Structure Activity Relationship Sar Studies for 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone Derivatives Theoretical and in Silico

Design and Synthesis (Conceptual) of Analogues with Targeted Structural Modifications

The rational design of analogues of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) can be approached by systematically modifying its key structural features: the 4-hydroxyphenyl ring (Ring A), the 3-phenyl ring (Ring B), the β-hydroxy group, and the ketone moiety. The goal of these conceptual modifications is to explore the potential impact on biological activity by altering physicochemical properties such as hydrophobicity, electronic distribution, and hydrogen bonding capacity.

Modification of the Hydroxyl and Ketone Groups: The β-hydroxy group and the ketone are critical functional groups that can participate in hydrogen bonding with target proteins. Conceptual modifications could include esterification or etherification of the hydroxyl group to modulate its polarity and steric bulk. The ketone could be reduced to a secondary alcohol or converted to an oxime to assess the importance of the carbonyl group for activity.